molecular formula C25H15ClN6Na2O7S2 B13803326 Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate CAS No. 85650-44-8

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate

Cat. No.: B13803326
CAS No.: 85650-44-8
M. Wt: 657.0 g/mol
InChI Key: DULVJPMYVDGDJD-UHFFFAOYSA-L
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Description

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a naphthalene ring, which is a fused pair of benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate typically involves multiple steps:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.

    Triazine Ring Formation: Cyanuric chloride is reacted with aniline to form the triazine ring.

    Final Coupling: The triazine derivative is then coupled with the azo compound to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring where chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions under certain conditions.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the azo and triazine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols can be used under mild conditions.

    Reduction: Reducing agents such as sodium dithionite are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

    Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products

    Substitution: Substituted triazine derivatives.

    Reduction: Corresponding amines.

    Oxidation: Oxidized azo compounds.

    Hydrolysis: Breakdown products of the azo and triazine rings.

Scientific Research Applications

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.

    Biology: Employed in staining techniques for microscopy to highlight specific structures in biological tissues.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group can participate in electron transfer reactions, while the triazine ring can form stable complexes with nucleophiles. These interactions can affect the molecular pathways and targets involved, leading to the compound’s diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-hydroxy-2,7-naphthalenedisulfonate
  • Disodium 4-hydroxy-3-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-5-(phenylazo)naphthalene-2,7-disulfonate

Uniqueness

Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both the azo and triazine groups allows for versatile reactivity and a wide range of applications, making it a valuable compound in various fields.

Properties

CAS No.

85650-44-8

Molecular Formula

C25H15ClN6Na2O7S2

Molecular Weight

657.0 g/mol

IUPAC Name

disodium;5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C25H17ClN6O7S2.2Na/c26-24-28-23(14-7-3-1-4-8-14)29-25(30-24)27-18-13-17(40(34,35)36)11-15-12-19(41(37,38)39)21(22(33)20(15)18)32-31-16-9-5-2-6-10-16;;/h1-13,33H,(H,34,35,36)(H,37,38,39)(H,27,28,29,30);;/q;2*+1/p-2

InChI Key

DULVJPMYVDGDJD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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